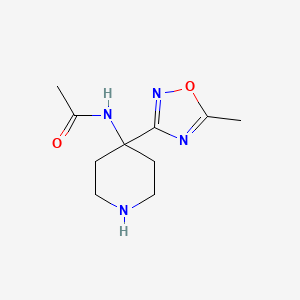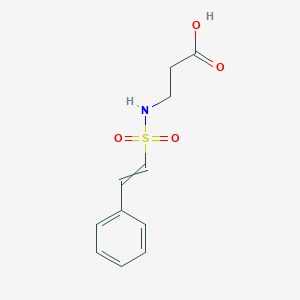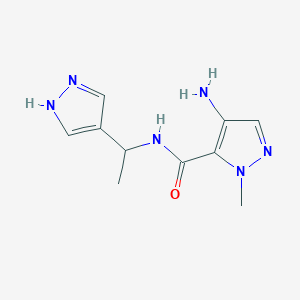![molecular formula C13H15NO4 B11815984 3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B11815984.png)
3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.27 g/mol . It is also known by its IUPAC name, N-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-beta-alanine . This compound is characterized by the presence of a methoxyphenyl group and a prop-2-enamido group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxycinnamic acid . This intermediate is then reacted with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
3-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The double bond in the prop-2-enamido group can be reduced to form a single bond.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The prop-2-enamido group can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
3-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid can be compared with similar compounds such as:
3-(2-methoxyphenyl)propanoic acid: This compound has a similar structure but with the methoxy group in a different position, leading to different chemical and biological properties.
3-(3-methoxyphenyl)propanoic acid: This compound also has a methoxy group but lacks the prop-2-enamido group, resulting in different reactivity and applications.
The uniqueness of 3-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
3-[3-(4-methoxyphenyl)prop-2-enoylamino]propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
CRPNSNIDMGEYJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)

![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)
![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11815930.png)

![Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B11815940.png)


![2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11815953.png)

![methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B11815960.png)

